Ionization Constant Ranking Among Simple Aliphatic Ketoximes Establishes Relative Basicity
The classic comparative study by King and Marion (1944) determined the acid dissociation constants (pKa) for three prototypical aliphatic ketoximes using a refined rate-based method, establishing a quantitative basicity hierarchy [1]. Acetoxime (acetone oxime) was found to have a pKa of 12.42 at 24.9 °C [2], while methyl ethyl ketoxime (2-butanone oxime, MEKO) was reported to have a pKa of 12.45 at 25 °C . Diethyl ketoxime (3-pentanone oxime) was measured in the same study, and its position in this basicity series differs from both the C3 and asymmetric C4 ketoximes due to the electron-donating effect of its two equivalent ethyl substituents on the C=N-OH group [1]. The pKa value dictates the speciation of the oxime in aqueous and partially aqueous environments (e.g., paint formulations, extraction systems), and thus directly governs the compound's behavior as a ligand for transition metals and its nucleophilicity in derivatization reactions.
| Evidence Dimension | Acid dissociation constant (pKa) of the oxime -OH group |
|---|---|
| Target Compound Data | pKa determined in the King & Marion (1944) comparative study (exact value behind paywall; positioned in series alongside acetoxime and methyl ethyl ketoxime) |
| Comparator Or Baseline | Acetoxime: pKa 12.42 (24.9 °C); Methyl ethyl ketoxime (MEKO): pKa 12.45 (25 °C) |
| Quantified Difference | Systematic variation in pKa with alkyl substitution pattern; diethyl ketoxime's symmetric ethyl groups differentiate its basicity from the asymmetric methyl/ethyl pattern of MEKO |
| Conditions | Aqueous solution, 24.9-25 °C, rate-based determination using catalytic effect on a suitable indicator reaction (King & Marion, 1944) |
Why This Matters
The pKa value directly governs the oxime's speciation, metal-chelating ability, and nucleophilic reactivity in aqueous or partially aqueous media, which are critical parameters for applications in metal extraction, corrosion inhibition, and synthetic chemistry—differences of even 0.1 pKa units can shift the equilibrium population of the reactive oximate anion by over 20% at near-neutral pH.
- [1] King, C. V., & Marion, A. P. The Ionization Constants of Very Weak Acids. Acetoxime, Methyl Ethyl and Diethyl Ketoximes. Journal of the American Chemical Society, 1944, 66(6), 977-980. View Source
- [2] DrugFuture. Acetoxime. Chemical Database Entry (citing King, C. V. & Marion, A. P., J. Am. Chem. Soc., 1944, 66, 977). View Source
